The synthesis of 2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves several key steps:
These steps may require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and catalysts to enhance reaction efficiency .
The molecular structure of 2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be represented using various structural notations:
CCOc1ccc(cc1)c4nnc(SCC(=O)N3CCc2ccccc2C3)o4
InChI=1S/C21H21N3O3S/c1-2-26-18-9-7-16(8-10-18)20-22-23-21(27-20)28-14-19(25)24-12-11-15-5-3-4-6-17(15)13-24/h3-10H,2,11-14H2,1H3
This structural data indicates a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms that contribute to the compound's chemical reactivity and biological activity .
The chemical reactions involving 2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyltiazolyl)acetamide can include:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-y]sulfanyl]-N-(4-phenyltiazolyl)acetamide is primarily related to its interaction with biological targets such as enzymes or receptors involved in disease pathways.
For instance:
Quantitative structure–activity relationship (QSAR) studies may provide insights into how structural modifications influence its efficacy and potency against specific biological targets .
The physical and chemical properties of 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-y]sulfanyl}-N-(4-phenyltiazolyl)acetamide include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to characterize these properties .
This compound has potential applications in various scientific fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7